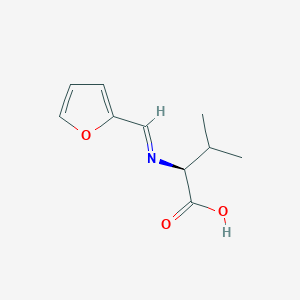![molecular formula C15H24N2O3 B14276892 tert-butyl (1S,6S)-2-[(E)-methoxyiminomethyl]-9-azabicyclo[4.2.1]non-2-ene-9-carboxylate CAS No. 125736-19-8](/img/structure/B14276892.png)
tert-butyl (1S,6S)-2-[(E)-methoxyiminomethyl]-9-azabicyclo[4.2.1]non-2-ene-9-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl (1S,6S)-2-[(E)-methoxyiminomethyl]-9-azabicyclo[4.2.1]non-2-ene-9-carboxylate is a complex organic compound with a unique structure. Let’s break it down:
-
Tert-butyl group: : The tert-butyl group (also known as t-butyl or 1,1-dimethylethyl) is a bulky substituent composed of three methyl groups attached to a central carbon atom. It provides steric hindrance and stability to the compound.
-
Azabicyclo[4.2.1]non-2-ene: : This part of the compound refers to a bicyclic ring system containing a nitrogen atom (azetidine) and a double bond. The numbering indicates the position of the nitrogen atom in the ring.
-
Carboxylate group: : The carboxylate group (-COO-) is responsible for the acidic properties of the compound.
Análisis De Reacciones Químicas
The compound may undergo various reactions, including:
-
Oxidation: : Oxidation of the double bond could yield a carbonyl group (e.g., ketone or aldehyde).
-
Reduction: : Reduction of the imine group (methoxyiminomethyl) could lead to an amine.
-
Substitution: : The tert-butyl group can be substituted under appropriate conditions.
Common reagents and conditions depend on the specific reaction, but they may involve oxidants (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and nucleophiles (e.g., Grignard reagents).
Major products would include derivatives with modified functional groups (e.g., tert-butyl esters, amines, or alcohols).
Aplicaciones Científicas De Investigación
Research applications span several fields:
-
Chemistry: : Investigating reactivity, stereochemistry, and novel synthetic methodologies.
-
Biology: : Studying biological activity, potential drug candidates, or enzyme inhibition.
-
Medicine: : Exploring pharmacological properties and therapeutic potential.
-
Industry: : Developing new materials or catalysts.
Mecanismo De Acción
The compound’s mechanism of action likely involves interactions with specific molecular targets. Further research is needed to elucidate these pathways.
Comparación Con Compuestos Similares
While detailed comparisons are scarce, we can highlight its uniqueness by contrasting it with related compounds. Unfortunately, I don’t have a list of similar compounds at the moment.
:
Propiedades
Número CAS |
125736-19-8 |
|---|---|
Fórmula molecular |
C15H24N2O3 |
Peso molecular |
280.36 g/mol |
Nombre IUPAC |
tert-butyl (1S,6S)-2-[(E)-methoxyiminomethyl]-9-azabicyclo[4.2.1]non-2-ene-9-carboxylate |
InChI |
InChI=1S/C15H24N2O3/c1-15(2,3)20-14(18)17-12-7-5-6-11(10-16-19-4)13(17)9-8-12/h6,10,12-13H,5,7-9H2,1-4H3/b16-10+/t12-,13-/m0/s1 |
Clave InChI |
BPYBFVSTYLQWHO-MUEVSNKISA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1[C@H]2CCC=C([C@@H]1CC2)/C=N/OC |
SMILES canónico |
CC(C)(C)OC(=O)N1C2CCC=C(C1CC2)C=NOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Silane, [(3,6-dihydro-2H-thiopyran-4-yl)oxy]trimethyl-](/img/structure/B14276810.png)
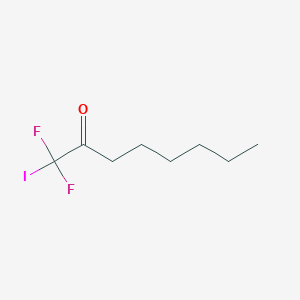
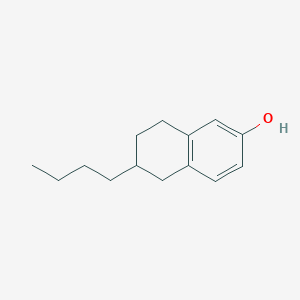
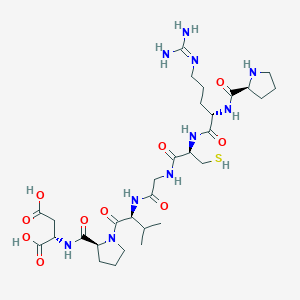
![Ethanone, 1-[4-[(6-bromohexyl)oxy]phenyl]-](/img/structure/B14276823.png)
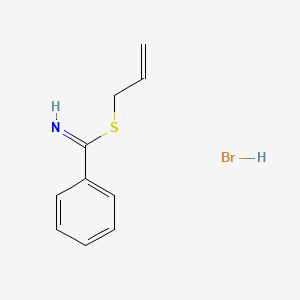
![Methyl 6-[(12-aminododecyl)amino]-6-oxohexanoate](/img/structure/B14276829.png)
![2,3,5,7-Tetrahydro-1H-1lambda~6~,4lambda~6~,6lambda~6~-thieno[3,4-b][1,4]dithiine-1,1,4,4,6,6-hexone](/img/structure/B14276831.png)
![4-[(2-Iodophenyl)methoxy]but-2-en-1-ol](/img/structure/B14276833.png)
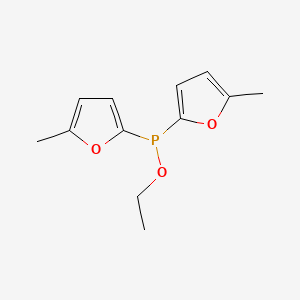
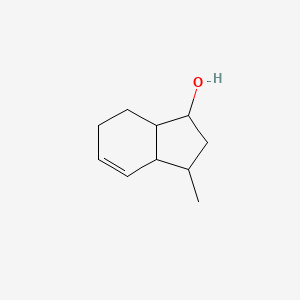
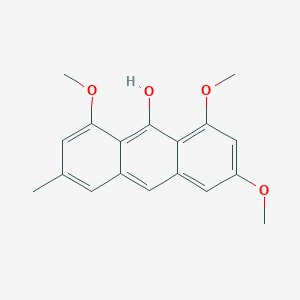
![4-Cyanophenyl 4-{3-[(but-3-enoyl)oxy]propoxy}benzoate](/img/structure/B14276866.png)
